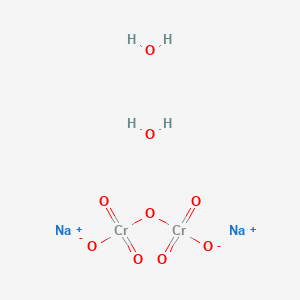

Sodium dichromate dihydrate

Cat. No. B147847

Key on ui cas rn:

7789-12-0

M. Wt: 259.01 g/mol

InChI Key: SQYUMISXPZIIMM-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US09157133B2

Procedure details

For preparation of dichromate, there are mainly three production methods that have been industrialized. For example, in preparation of sodium dichromate, all of these methods employ sodium chromate solution as the starting material. In most countries, including China, a sulfuric-acid method is adopted, in which sodium chromate solution is acidified with sulfuric acid, as shown in 2Na2CrO4+H2SO4═Na2Cr2O7+Na2SO4, then concentrated by evaporation to precipitate sodium sulfate crystals that are then filtered out, and the filtrate is further concentrated by evaporation and then cooled to precipitate crystals, so as to afford the product sodium dichromate dihydrate. The chromate factories of Bayer AG (Germany) and of Corpus Christi, Tex., U.S. (both factories have been closed one after the other) used to produce sodium dichromate by an electrolysis method in which sodium chromate solution is fed into the anode chamber of an electrolytic tank having two chambers partitioned with an ion-exchange membrane, then electrolyzed into sodium dichromate under a direct current, and the liquid in the anode chamber is collected and evaporated to precipitate crystals to yield sodium dichromate dihydrate. Recently a similar method by the Qinghai Institute of Salt Lakes has also been published (see CN101481802A). A new chromate factory, built by Bayer AG (Germany) in Newcastle, South Africa, adopts a carbonation method in which sodium chromate solution is carbonated with pressurized carbon dioxide in a carbonation column, as shown in 2Na2CrO4+2CO2+H2O═Na2Cr2O7+2NaHCO3, most sodium bicarbonate is precipitated as crystals because of its low solubility and then filtered out at a decreased temperature with the partial pressure of carbon dioxide maintained, and the obtained sodium dichromate solution is adjusted in degree of acidification and then evaporated to precipitate crystals, so as to yield sodium dichromate dihydrate (see U.S. Pat. No. 5,250,274, 1993 for related techniques).

[Compound]

Name

Na2Cr2O7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

sodium dichromate dihydrate

Identifiers

|

REACTION_CXSMILES

|

[Cr:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cr:6]([O-])([O-:9])(=[O:8])=[O:7].[Na+:11].[Na+].C(=O)=O.C(=O)(O)[O-].[Na+]>O>[OH2:2].[OH2:7].[Cr:1]([O:5][Cr:6]([O-:9])(=[O:8])=[O:7])([O-:4])(=[O:3])=[O:2].[Na+:11].[Na+:11] |f:1.2.3,5.6,8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

[Compound]

|

Name

|

Na2Cr2O7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is precipitated as crystals because of its low solubility

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered out at a decreased temperature with the partial pressure of carbon dioxide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate crystals

|

Outcomes

Product

|

Name

|

sodium dichromate dihydrate

|

|

Type

|

product

|

|

Smiles

|

O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |